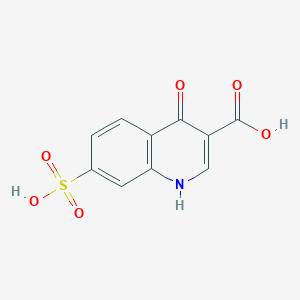

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

63463-28-5 |

|---|---|

Molecular Formula |

C10H7NO6S |

Molecular Weight |

269.23 g/mol |

IUPAC Name |

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO6S/c12-9-6-2-1-5(18(15,16)17)3-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |

InChI Key |

RJBZLMIRRDZOGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC=C(C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reagents and Conditions

Sulfonation is achieved using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) under controlled temperatures (80–120°C). For example, sulfonation of 4-oxo-1H-quinoline-3-carboxylic acid with oleum (fuming H₂SO₄) at 100°C for 4–6 hours introduces the sulfo group at position 7. The reaction’s regioselectivity is influenced by electron-withdrawing groups (e.g., the 3-carboxylic acid), which direct electrophilic substitution to the para position relative to the carbonyl group.

Key Steps:

-

Dissolve 4-oxo-1H-quinoline-3-carboxylic acid in excess H₂SO₄.

-

Heat at 100°C for 5 hours with stirring.

-

Quench the reaction by pouring into ice-water.

-

Neutralize with NaOH and isolate the product via filtration.

Challenges:

-

Competing sulfonation at positions 5 or 8 due to resonance effects.

-

Degradation of the carboxylic acid group under prolonged heating.

Multi-Step Synthesis via Cyclization Reactions

The Gould-Jacobs cyclization offers a robust pathway to construct the quinoline core while incorporating the sulfo group. This method begins with an aniline derivative and a β-keto ester, followed by cyclization and subsequent functionalization.

Gould-Jacobs Cyclization with Sulfonic Acid Precursors

A modified Gould-Jacobs approach uses 3-sulfoanthranilic acid as the aniline component. Reaction with ethyl 3-ethoxyacrylate in polyphosphoric acid (PPA) at 150°C yields the quinoline skeleton with the sulfo group intact.

Reaction Scheme:

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Reaction Time | 8 hours |

| Yield | 68% |

Advantages:

-

Simultaneous formation of the quinoline ring and sulfo group.

Hydrolysis of Sulfonated Esters Followed by Acidification

This two-step method involves synthesizing a sulfonated quinoline ester followed by hydrolysis to the carboxylic acid.

Ethyl Ester Sulfonation and Hydrolysis

-

Sulfonation: Ethyl 4-oxo-1H-quinoline-3-carboxylate is treated with ClSO₃H in dichloroethane at 90°C for 3 hours to introduce the sulfo group.

-

Hydrolysis: The sulfonated ester is refluxed with 2N NaOH (150 mL per 15 g ester) for 2 hours, then acidified to pH 4 with HCl to precipitate the carboxylic acid.

Yield Comparison:

| Step | Yield |

|---|---|

| Sulfonation | 85% |

| Hydrolysis | 92% |

Characterization:

Direct Sulfonation During Ring Formation

One-Pot Synthesis Using Boron Complexation

A patent-described method utilizes boron trifluoride (BF₃) to coordinate the quinoline carbonyl, enhancing sulfonation regioselectivity:

-

React 4-oxo-1H-quinoline-3-carboxylic acid with BF₃·OEt₂ in acetic anhydride.

-

Introduce SO₃ gas at 50°C for 2 hours.

-

Hydrolyze the boron complex with water to release the product.

Conditions:

Comparative Analysis of Preparation Methods

Key Findings:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonic acid group at position 7 and the electron-withdrawing keto group at position 4 activate the quinoline ring for nucleophilic substitution.

Example Reaction with Amines

In a study using 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6 ), β-alanine underwent nucleophilic aromatic substitution at the C-7 position. The reaction was facilitated by the electron-withdrawing nitro group at C-8, yielding 7-[2-carboxyphenyl)amino]-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (9 ) with 92% yield in refluxing aqueous ethanol .

| Reaction Parameters | Details |

|---|---|

| Reactants | 6 (1.0 g, 3 mmol), β-alanine (1.5 g, 18 mmol) |

| Solvent | 50% aqueous ethanol |

| Temperature | 70–75°C |

| Time | 6–7 days |

| Product Yield | 92% |

Esterification and Amidation

The carboxylic acid group at position 3 participates in esterification and amidation to form derivatives with modified pharmacokinetic properties.

Catalyzed Amidation with Amines

A green synthesis method using {Mo₁₃₂} as a catalyst achieved 97% yield for the condensation of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1a ) with N-ethylpiperazine (2y ) in refluxing water. The reaction proceeded rapidly (30 minutes) with no side products .

| Reaction Parameters | Details |

|---|---|

| Catalyst | {Mo₁₃₂} (0.08 g) |

| Solvent | H₂O (5 mL) |

| Temperature | Reflux |

| Time | 30 minutes |

| Product Purity | >92% (HPLC) |

Hydrolysis and Cyclization

The compound undergoes hydrolysis under acidic or basic conditions to regenerate intermediates for further functionalization.

Hydrolysis of 8-Nitro Derivatives

Reduction of the 8-nitro group in 9 using sodium dithionite followed by lactamization with polyphosphoric acid (PPA) yielded tetracyclic benzodiazepine derivatives (e.g., 5a ) with 85% efficiency .

| Reaction Parameters | Details |

|---|---|

| Reducing Agent | Sodium dithionite |

| Cyclization Agent | Polyphosphoric acid (PPA) |

| Temperature | 100°C |

| Time | 2–4 hours |

| Product Yield | 85% |

Sulfonation and Functional Group Interconversion

The sulfonic acid group enables further functionalization through sulfonation or displacement.

Sulfonation with H₂SO₄

Heating the 8-amino derivative (10 ) with concentrated H₂SO₄ produced dibenzodiazepine-10-sulfonic acid (5b ) with 78% yield , enhancing solubility for biological applications .

| Reaction Parameters | Details |

|---|---|

| Sulfonating Agent | Concentrated H₂SO₄ |

| Temperature | 120°C |

| Time | 2–4 hours |

| Product Yield | 78% |

Biological Activity and Mechanistic Insights

Derivatives of 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV in bacteria. The sulfonic acid group enhances membrane permeability, as evidenced by MIC values of <1 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Key Mechanistic Features

-

DNA Interaction : The planar quinoline core intercalates into bacterial DNA.

-

Enzyme Inhibition : Carboxylic acid and sulfonic acid groups chelate Mg²⁺ ions critical for enzyme function .

Comparative Reactivity of Derivatives

The table below summarizes the reactivity of structurally related compounds:

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid is its antimicrobial properties . Research indicates that derivatives of quinoline carboxylic acids exhibit substantial antibacterial activity against a range of pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of several derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrated that these compounds were effective at low concentrations, suggesting their potential as therapeutic agents in treating bacterial infections.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.39 |

| E. coli | 0.78 | |

| Bacillus subtilis | 0.78 |

This data indicates that this compound and its derivatives could serve as effective antibacterial agents, particularly against Gram-positive bacteria .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties . Certain derivatives have shown activity against viruses, including HIV.

Case Study: Anti-HIV Activity

A patent describes the use of 4-oxoquinoline compounds as anti-HIV agents, highlighting their mechanism of action related to inhibiting viral replication. The structural modifications on the quinoline core can enhance their efficacy against viral targets, making them candidates for further development in antiviral therapies .

Antifungal Activity

The compound also exhibits antifungal properties , which have been explored in various studies. For instance, certain derivatives were tested against Candida albicans, showing promising antifungal activity.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 1.56 |

These findings suggest that this compound could be developed into antifungal treatments, particularly for resistant strains .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for expanding its applications. Various synthetic methods have been developed to create derivatives with enhanced biological activities.

Synthesis Overview

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through reactions involving starting materials like 7-chloroquinolone derivatives and sulfonation processes. The optimization of these synthetic routes is essential for scaling up production for pharmaceutical applications .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in developing functional materials with specific electronic or optical properties.

Case Study: Functional Materials

Research has indicated that quinoline-based compounds can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the development of coatings and composite materials that require specific durability characteristics .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and biological activities of 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid with its analogs:

Physicochemical Properties

- Solubility: The sulfonic acid group significantly increases water solubility compared to halogen or alkoxy substituents. For example, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid () has a molecular weight of 189.17 and moderate solubility, whereas the sulfonated analog is expected to exhibit superior solubility .

- Crystalline Forms: Salts (e.g., hydrochlorides) are common for improving stability.

Key Research Findings

Synthetic Challenges : Introducing sulfonic acid groups requires precise control to avoid side reactions, as seen in nitration procedures (). Optimal conditions (e.g., low temperature, aqueous solvents) are critical .

Bacterial Resistance: Fluoroquinolones with 7-piperazinyl groups () show reduced resistance rates, suggesting that the sulfonic acid group might offer similar advantages by altering target binding .

This contrasts with lipophilic groups like ethyl or methyl .

Biological Activity

4-Oxo-7-sulfo-1H-quinoline-3-carboxylic acid (CAS No. 63463-28-5) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, antifungal, and potential anticancer activities.

This compound belongs to the class of quinoline derivatives, characterized by a quinoline ring structure with various functional groups that enhance its biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7NO6S |

| Molecular Weight | 253.23 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 63463-28-5 |

Antibacterial Activity

Research indicates that derivatives of 4-oxoquinoline compounds exhibit significant antibacterial properties. A study highlighted the synthesis of new derivatives, including this compound, which demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 0.39 µg/mL and 0.78 µg/mL, respectively . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values reported at 1.56 µg/mL . This suggests potential therapeutic applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Despite the promising antibacterial and antifungal activities, initial cytotoxicity studies on human breast adenocarcinoma cells (MCF-7) revealed that this compound did not significantly affect cell proliferation at tested concentrations (0.001 to 1.0 µg/mL) . This indicates a need for further investigation into its anticancer potential, as current data do not support significant activity against solid tumors.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound:

- Antimicrobial Properties : A comprehensive study synthesized various quinoline derivatives and evaluated their antimicrobial properties against a range of pathogens. The results indicated that modifications to the quinoline structure could enhance activity against specific bacteria and fungi .

- Combination Therapies : Research has explored the use of quinoline derivatives in combination with other antimicrobial agents to enhance efficacy. For instance, combining these compounds with traditional antibiotics may overcome resistance mechanisms in bacteria .

- Mechanistic Studies : Investigations into the mechanisms of action have suggested that these compounds may interfere with nucleic acid synthesis or disrupt protein synthesis pathways in microorganisms .

Q & A

Q. How should researchers resolve contradictions in reported biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.